Structural Analysis and Characterization of 1-(2-Bromo-6-fluorophenyl)pentan-1-amine: A Comprehensive Technical Guide
Structural Analysis and Characterization of 1-(2-Bromo-6-fluorophenyl)pentan-1-amine: A Comprehensive Technical Guide
Executive Summary
The compound 1-(2-Bromo-6-fluorophenyl)pentan-1-amine (C₁₁H₁₅BrFN) belongs to a complex class of ortho-halogenated α -alkylbenzylamines. These molecules are critical scaffolds in medicinal chemistry and neuropharmacology, often serving as precursors or active pharmaceutical ingredients (APIs) targeting monoamine transporters and G-protein coupled receptors (GPCRs).
Analyzing this compound presents unique analytical challenges. The simultaneous presence of an ortho-bromine and an ortho-fluorine atom creates a highly asymmetric electronic environment and severe steric hindrance around the benzylic stereocenter [1]. Furthermore, the spin-active nature of fluorine ( 19 F, spin ½) and the distinct isotopic signature of bromine ( 79 Br and 81 Br) require a multi-modal analytical approach. This guide provides a field-proven, in-depth framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and crystallographic techniques.
Molecular Architecture & Conformational Dynamics
The structural core of 1-(2-Bromo-6-fluorophenyl)pentan-1-amine features a pentyl chain attached to a benzylic carbon, which is flanked by a di-ortho-substituted phenyl ring.
Steric Hindrance and Rotational Barriers
The bulky bromine atom (van der Waals radius ~1.85 Å) and the highly electronegative fluorine atom (radius ~1.47 Å) restrict the free rotation of the C(aryl)–C( α ) bond. This restricted rotation forces the pentyl chain and the primary amine out of the aromatic plane, leading to specific low-energy conformers [2]. In solution, this can manifest as line broadening in 1 H NMR at lower temperatures due to slow conformational exchange on the NMR timescale.
Figure 1: Logical relationship between molecular architecture and observable analytical phenomena.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for mapping the connectivity and stereochemical environment of this molecule. The presence of 19 F introduces heteronuclear coupling that must be carefully assigned.
Causality in NMR Assignments
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1 H NMR: The benzylic proton (H- α ) is a critical diagnostic signal. It is heavily deshielded by both the adjacent amine and the anisotropic cone of the halogenated phenyl ring, typically appearing as a complex triplet or doublet of doublets around δ 4.2–4.5 ppm. The amine protons (-NH₂) will appear as a broad singlet, highly dependent on solvent hydrogen-bonding and concentration.
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13 C NMR: The aromatic carbons will exhibit profound splitting due to 13 C- 19 F coupling [1]. The carbon directly attached to the fluorine (C-F) will present as a large doublet with a one-bond coupling constant ( 1JCF ) of approximately 240–250 Hz. The ortho, meta, and para carbons will show progressively smaller 2JCF , 3JCF , and 4JCF couplings.
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19 F NMR: A single, distinct resonance will be observed, typically between δ -110 and -115 ppm (relative to CFCl₃), split into a multiplet by the adjacent aromatic protons.
Table 1: Predicted Multinuclear NMR Spectral Data Summary
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment / Causality |
| 1 H | 4.35 | dd (or t) | J = 7.5, 6.0 | Benzylic CH; split by adjacent CH₂ of pentyl chain. |
| 1 H | 6.90 - 7.40 | m | - | Aromatic protons (3H); complex due to asymmetry and F-coupling. |
| 1 H | 0.85 | t | J = 7.0 | Terminal CH₃ of the pentyl chain. |
| 13 C | 160.5 | d | 1JCF ≈ 245 | Aromatic C-F; massive one-bond heteronuclear coupling. |
| 13 C | 124.0 | d | 2JCF ≈ 22 | Aromatic C-Br; deshielded by Br, split by ortho-F. |
| 13 C | 52.5 | s | - | Benzylic C- α ; deshielded by amine and aryl group. |
| 19 F | -112.4 | dd | 3JFH ≈ 9.5, 4.5 | Ortho-F; split by ortho/meta aromatic protons. |
High-Resolution Mass Spectrometry (HR-LC-MS/MS)
Mass spectrometry provides absolute confirmation of the molecular formula and structural connectivity through fragmentation analysis. For halogenated phenylalkylamines, distinguishing isobaric interferences requires high mass accuracy [3].
Isotopic Fingerprinting
Bromine naturally occurs as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). Consequently, the intact molecular ion [M+H]+ will appear as a characteristic 1:1 doublet at m/z 260.0446 and m/z 262.0426. The absence of this 1:1 ratio immediately invalidates the structural assignment.
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) of the parent ion yields highly predictable fragments:
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α -Cleavage: The most favored pathway is the loss of the butyl radical (C₄H₉•, 57 Da) from the pentyl chain, leaving a highly stable substituted benzylamine cation at m/z 203/205.
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Deamination: Loss of ammonia (NH₃, 17 Da) generates a carbocation at m/z 243/245, which can further rearrange into a substituted tropylium ion.
Figure 2: Primary MS/MS fragmentation pathways of 1-(2-Bromo-6-fluorophenyl)pentan-1-amine.
Table 2: Quantitative MS/MS Fragmentation Data
| Precursor Ion ( m/z ) | Product Ion ( m/z ) | Relative Abundance | Fragment Assignment |
| 260.04 / 262.04 | 203.0 / 205.0 | 100% (Base Peak) | [M+H−C4H9]+ ( α -cleavage) |
| 260.04 / 262.04 | 243.0 / 245.0 | 15% | [M+H−NH3]+ (Deamination) |
| 260.04 / 262.04 | 186.0 / 188.0 | 5% | [M+H−NH3−C4H8]+ |
Experimental Protocols
To ensure self-validating and reproducible results, the following methodologies must be strictly adhered to.
Protocol A: Multinuclear NMR Sample Preparation and Acquisition
Causality: Primary amines can exchange protons with deuterated solvents containing trace moisture, and trace acid in CDCl₃ can protonate the amine, shifting the benzylic proton drastically.
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Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 . DMSO is preferred over CDCl₃ to prevent amine protonation and to clearly resolve the -NH₂ signal via hydrogen bonding.
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Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Acquisition ( 13 C): Run the 13 C NMR with a minimum of 1024 scans and a relaxation delay (D1) of at least 2 seconds to ensure the quaternary aromatic carbons (especially C-Br and C-F) are fully relaxed and observable.
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Validation: Perform a 1 H- 19 F Heteronuclear Multiple Bond Correlation (HMBC) experiment to definitively assign the position of the fluorine atom relative to the benzylic proton.
Protocol B: High-Resolution LC-MS/MS Acquisition
Causality: Without exact mass calibration, isobaric impurities (e.g., structural isomers where the pentyl chain is branched) cannot be distinguished.
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Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run. Verify mass accuracy is < 5 ppm.
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Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in 50:50 MeOH:H₂O with 0.1% Formic Acid) onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
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Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
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CID Parameters: Isolate the m/z 260.04 precursor with a narrow isolation window (1.3 Da) to prevent co-isolation of the 81 Br isotope. Apply a collision energy (CE) ramp from 15 to 35 eV using Nitrogen as the collision gas.
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Validation: Repeat the CID isolation on the m/z 262.04 precursor. The resulting fragment spectrum must be identical to the m/z 260.04 spectrum, shifted by exactly +1.998 Da for all bromine-containing fragments.
References
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Maximoff, S. N., et al. "1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect". ACS Omega, 2019. Verified URL:[Link]
